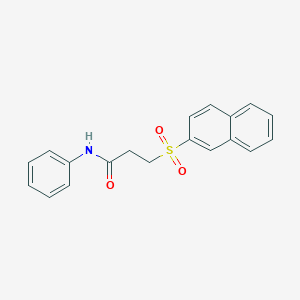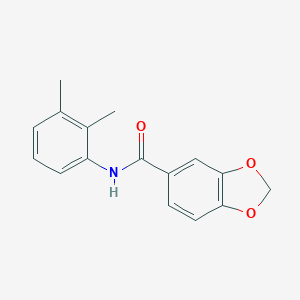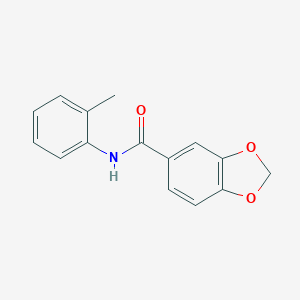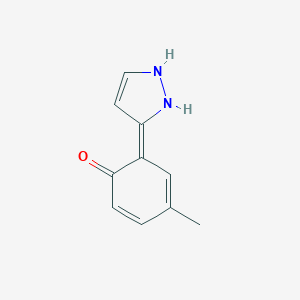
N-(3-tert-butyl-4-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-butyl-4-cyanophenyl)acetamide, also known as NTBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTBC is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in various fields of biology and medicine.
Mécanisme D'action
The mechanism of action of N-(3-tert-butyl-4-cyanophenyl)acetamide involves the inhibition of tyrosine hydroxylase, which leads to a decrease in the production of dopamine and other catecholamines. This inhibition results in a reduction in the toxic metabolites that accumulate in patients with hereditary tyrosinemia type 1, leading to improved liver function and reduced risk of liver failure.
Biochemical and Physiological Effects:
N-(3-tert-butyl-4-cyanophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in patients with hereditary tyrosinemia type 1, leading to improved liver function. In addition, N-(3-tert-butyl-4-cyanophenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-tert-butyl-4-cyanophenyl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, its mechanism of action is well understood, making it a valuable tool for studying the role of tyrosine hydroxylase in various diseases.
However, there are also limitations to the use of N-(3-tert-butyl-4-cyanophenyl)acetamide in laboratory experiments. Its specificity for tyrosine hydroxylase may limit its usefulness in studying other enzymes or pathways. Additionally, its potential toxicity and side effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(3-tert-butyl-4-cyanophenyl)acetamide. One area of interest is the potential use of N-(3-tert-butyl-4-cyanophenyl)acetamide in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. N-(3-tert-butyl-4-cyanophenyl)acetamide's ability to inhibit tyrosine hydroxylase and reduce dopamine production may be beneficial in slowing the progression of the disease.
Another area of interest is the development of new analogs of N-(3-tert-butyl-4-cyanophenyl)acetamide that may have improved specificity or potency. These analogs may be useful in studying the role of tyrosine hydroxylase in other diseases or in developing new therapies for hereditary tyrosinemia type 1.
Conclusion:
N-(3-tert-butyl-4-cyanophenyl)acetamide is a valuable tool in scientific research due to its potential therapeutic applications and well-understood mechanism of action. Its use in laboratory experiments has provided valuable insights into the role of tyrosine hydroxylase in various diseases and has the potential to lead to new therapies for hereditary tyrosinemia type 1 and other disorders. Further research is needed to fully explore the potential of N-(3-tert-butyl-4-cyanophenyl)acetamide and its analogs in the treatment of these diseases.
Méthodes De Synthèse
The synthesis of N-(3-tert-butyl-4-cyanophenyl)acetamide involves the reaction of 3-tert-butyl-4-cyanophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure N-(3-tert-butyl-4-cyanophenyl)acetamide.
Applications De Recherche Scientifique
N-(3-tert-butyl-4-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. This inhibition has been found to be beneficial in the treatment of hereditary tyrosinemia type 1, a rare metabolic disorder that affects the liver.
Propriétés
Nom du produit |
N-(3-tert-butyl-4-cyanophenyl)acetamide |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-(3-tert-butyl-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-9(16)15-11-6-5-10(8-14)12(7-11)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Clé InChI |
XDOYAQKUNRKKKS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)





![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)